N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is an organophosphorus compound known for its unique chemical properties and applications in various fields of science and industry. This compound features two diphenylphosphoryl groups attached to an ethane-1,2-diamine backbone, making it a versatile ligand in coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine typically involves the reaction of diphenylphosphine with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The process involves the use of high-purity reagents and solvents to achieve optimal yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups back to phosphines.
Substitution: The compound can participate in substitution reactions where the phosphoryl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N1,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets, such as enzymes and receptors, altering their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand used in coordination chemistry.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar applications.
N,N’-Dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine: A related compound with applications in coordination chemistry.
Uniqueness
N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine is unique due to its specific structure, which allows for the formation of highly stable complexes with a wide range of metal ions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
68745-29-9 |
---|---|
Molekularformel |
C28H30N2O2P2 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
N,N'-bis(diphenylphosphorylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C28H30N2O2P2/c31-33(25-13-5-1-6-14-25,26-15-7-2-8-16-26)23-29-21-22-30-24-34(32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 |
InChI-Schlüssel |
HGTHTBSMIHPMRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CNCCNCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.